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molecular formula C8H6F3NO2 B1269889 3-Amino-5-(trifluoromethyl)benzoic acid CAS No. 328-68-7

3-Amino-5-(trifluoromethyl)benzoic acid

Cat. No. B1269889
M. Wt: 205.13 g/mol
InChI Key: WBTHOSZMTIPJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166598B2

Procedure details

A solution of 3-amino-5-(trifluoromethyl)benzoic acid (2.0 g) and 2,5-dimethoxytetrahydrofuran (1.52 ml) in a mixture of acetic acid (10 ml) and 1,4-dioxane (10 ml) was stirred at 100° C. for 2 hours. After cooling to room temperature, the mixture was concentrated and purified with column chromatography (silica gel, 50 ml, methanol:dichloromethane=10:90) to give crude solid. The solid was recrystallized from ethyl acetate (5.0 ml) and hexane (200 ml) to give 3-(pyrrol-1-yl)-5-(trifluoromethyl)-benzoic acid (1.72 g) as a powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].CO[CH:17]1[CH2:21][CH2:20][CH:19](OC)O1>C(O)(=O)C.O1CCOCC1>[N:1]1([C:2]2[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=2)[C:5]([OH:7])=[O:6])[CH:17]=[CH:21][CH:20]=[CH:19]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
1.52 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (silica gel, 50 ml, methanol:dichloromethane=10:90)
CUSTOM
Type
CUSTOM
Details
to give crude solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate (5.0 ml) and hexane (200 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=CC=C1)C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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